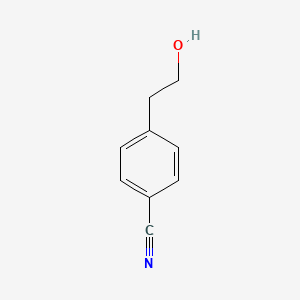

4-(2-Hydroxyethyl)benzonitrile

Description

Significance of Nitrile and Hydroxyl Functionalities in Contemporary Organic Synthesis Research

The power of 4-(2-Hydroxyethyl)benzonitrile as a research chemical stems from the combined reactivity of its two key functional groups: the nitrile and the hydroxyl group.

The nitrile group (-C≡N) is a cornerstone of organic synthesis due to its remarkable versatility. nih.gov It possesses a carbon-nitrogen triple bond, creating a reactive site that can participate in a wide array of chemical transformations. ebsco.com This functional group is of immense importance in functional group-oriented organic synthesis because the presence of a nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and an electrophilic carbon center impart unique and interesting reactivities. nih.gov Chemists can transform the nitrile group into various other functional groups, including carboxylic acids and primary amines, which significantly expands the synthetic routes available. pearson.comsolubilityofthings.com For instance, the hydrolysis of a nitrile can yield a carboxylic acid, while its reduction can produce a primary amine. ebsco.com This ability to be a synthetic precursor for other functionalities makes nitriles valuable building blocks in the creation of complex organic molecules. ebsco.com

The hydroxyl group (-OH) , characteristic of alcohols, is equally fundamental in organic chemistry. Its presence imparts polarity to a molecule and allows for the formation of hydrogen bonds, influencing physical properties like solubility. solubilityofthings.com From a reactivity standpoint, the hydroxyl group can be involved in a multitude of reactions. It can be oxidized to form aldehydes or carboxylic acids, or it can be converted into a better leaving group to facilitate substitution reactions. pearson.com The hydroxyl group is a key player in the synthesis of esters and ethers, and its ability to act as a protecting group is a crucial strategy in multi-step syntheses. pearson.com

The co-existence of both a nitrile and a hydroxyl group in this compound provides a molecule with two distinct reactive handles that can be manipulated selectively, a highly desirable trait in the design of complex synthetic pathways.

Strategic Positioning of this compound as a Versatile Synthetic Intermediate

The bifunctional nature of this compound positions it as a highly strategic and versatile intermediate in organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with a hydroxyl ethyl group and a nitrile group, allows for a wide range of chemical modifications.

This compound serves as a crucial starting material for the synthesis of a variety of other molecules. For example, it is used to produce 4-(2-bromo-ethyl)-benzonitrile, a derivative that can be further modified for various applications in organic synthesis. chemicalbook.comfishersci.cathermofisher.kr The hydroxyl group can undergo reactions such as esterification and oxidation, while the nitrile group enables reactions like cyanoalkylation. This dual reactivity allows for the sequential or selective modification of the molecule, providing access to a diverse array of more complex structures.

The strategic importance of this compound is evident in its application as a building block for creating more complex organic molecules. Its unique substitution pattern allows for selective reactions, leading to a wide range of derivatives. This versatility makes it a valuable component in the toolbox of synthetic chemists for constructing novel compounds with potential applications in various fields of chemical research.

Overview of Advanced Research Domains Pertaining to the Compound

The unique structural features of this compound have led to its utilization in several advanced research domains, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry , benzonitrile (B105546) derivatives are of significant interest due to their potential biological activities. ontosight.ai The nitrile group can participate in various biochemical reactions, and its presence in a molecule can influence its interaction with biological targets like enzymes and receptors. ontosight.ai While specific research on the direct biological activity of this compound is ongoing, its role as an intermediate in the synthesis of pharmacologically active compounds is well-established. For instance, it has been used as a precursor for androgen receptor antagonists. The development of new therapeutic agents often relies on the availability of versatile building blocks like this compound to create libraries of compounds for screening. lookchem.com

In materials science , the benzonitrile moiety is explored for its potential in creating novel materials. For example, benzonitrile derivatives have been investigated for their use in the production of dyes, synthetic resins, and as components in perovskite solar cells to enhance their performance. researchgate.net The nitrile group's electronic properties and its ability to coordinate with metals also suggest potential applications in the development of new functional materials. ontosight.ai

Furthermore, the study of molecules like this compound contributes to a fundamental understanding of chemical reactivity and molecular interactions. For example, benzonitrile has been used as a probe to study the local environment in ionic liquids, with the nitrile stretching vibration providing insights into hydrogen bonding and electric fields. researchgate.netacs.org This type of fundamental research is crucial for advancing our knowledge across various chemical disciplines.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | nih.gov |

| Molecular Weight | 147.17 g/mol | nih.gov |

| Melting Point | 50-51 °C | chemsrc.comchemicalbook.com |

| Boiling Point | 300.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.1 g/cm³ | chemsrc.com |

| CAS Number | 69395-13-7 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSJBNYPTGMZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384190 | |

| Record name | 4-(2-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69395-13-7 | |

| Record name | 4-(2-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Pathways for 4 2 Hydroxyethyl Benzonitrile and Its Derivatives

Diverse Synthetic Routes to 4-(2-Hydroxyethyl)benzonitrile

The construction of this compound requires careful strategic planning to manage the two distinct functional groups. The primary challenge lies in introducing or modifying one group without affecting the other, or in building the molecule from precursors where the desired functionality is installed in the correct position.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are paramount in the synthesis of polysubstituted aromatic compounds. mdpi.comamanote.com For this compound, a key strategy involves the late-stage introduction of the nitrile group onto a precursor that already contains the hydroxyethyl (B10761427) side chain. A common approach begins with a para-substituted halo-phenethyl alcohol, such as 4-bromophenethyl alcohol. The challenge is to achieve chemoselective cyanation of the aryl bromide in the presence of the primary alcohol, which could potentially interfere. This is typically accomplished using transition metal catalysis under conditions that favor C(sp²)-CN bond formation over reactions with the alcohol.

Conversely, regioselectivity can be controlled by starting with a pre-existing benzonitrile (B105546). For example, starting with 4-methylbenzonitrile (p-tolunitrile), a benzylic C(sp³)-H oxidation could be employed to introduce a carbonyl group, which can then be further elaborated. nih.gov However, controlling the extent of oxidation can be challenging. A more precise approach involves the regioselective functionalization of the aromatic ring, where the electron-withdrawing nature of the nitrile group directs incoming electrophiles primarily to the meta position, making para-substitution from unsubstituted benzonitrile a multi-step process. Therefore, starting with a para-substituted precursor is often more direct for achieving the desired 1,4-substitution pattern. pharmacyfreak.com

Catalytic Systems in the Preparation of Benzonitrile-Containing Compounds

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of benzonitriles. wikipedia.org Palladium- and nickel-catalyzed cyanation of aryl halides and triflates are the most prevalent methods for installing the nitrile group. nih.govrsc.orgnih.gov These reactions offer high efficiency and functional group tolerance, which is critical when a reactive group like a hydroxyl is present in the substrate.

Palladium-Catalyzed Cyanation: Since its discovery, palladium-catalyzed cyanation has become a cornerstone for aromatic nitrile synthesis. nih.govacs.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). acs.org The choice of ligand is crucial for catalytic efficiency. Bidentate phosphine (B1218219) ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are commonly employed to stabilize the palladium center and facilitate the catalytic cycle.

Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. rsc.orgresearchgate.netacs.org Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides. nih.govgoogle.com Various nickel precursors and ligands, including bipyridine and phosphine-based systems, have been developed. nih.gov The use of organic nitriles as both the cyanide source and solvent has also been explored as a safer alternative to traditional metal cyanides. google.com

Table 1: Comparison of Catalytic Systems for Benzonitrile Synthesis

| Catalyst System | Cyanide Source | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd(OAc)₂ / dppf | Zn(CN)₂ | Aryl Bromide/Iodide | High yields, good functional group tolerance | Higher cost of palladium, toxicity of zinc cyanide |

| Pd₂(dba)₃ / Xantphos | K₄[Fe(CN)₆] | Aryl Bromide/Triflate | Uses non-toxic cyanide source, scalable acs.org | Can require higher temperatures |

| NiCl₂(dppp) | KCN | Aryl Chloride/Bromide | Lower cost, effective for aryl chlorides | Sensitivity to air/moisture, toxicity of KCN |

| Ni(cod)₂ / Ligand | Organic Nitriles | Aryl Halides/Triflates | Avoids toxic metal cyanides google.com | May require specific activating agents (e.g., AlCl₃) google.com |

Retrosynthetic Analysis in the Design of Complex this compound Architectures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ijciar.com This process involves disconnecting bonds and using functional group interconversions (FGI) to simplify the structure.

Strategic Disconnections and Transform Identification

For this compound, several strategic disconnections can be identified. bham.ac.uk The most logical disconnections involve breaking bonds that can be formed by reliable and well-established reactions.

C-CN Bond Disconnection: This is a common and powerful strategy for nitrile-containing aromatics. This disconnection leads to a 4-(2-hydroxyethyl)phenyl synthon and a cyanide synthon. The synthetic equivalent for the aromatic synthon would be an aryl halide (e.g., 4-(2-hydroxyethyl)bromobenzene) or a diazonium salt, which can undergo a Sandmeyer reaction. The cyanide source would be a metal cyanide. This is often a highly effective strategy due to the reliability of modern cyanation reactions. youtube.com

C(sp²)-C(sp³) Bond Disconnection: This approach disconnects the bond between the aromatic ring and the ethyl side chain. This leads to a 4-cyanophenyl synthon (e.g., from 4-bromobenzonitrile) and a C₂ synthon with a hydroxyl group (e.g., ethylene oxide or a 2-haloethanol). This bond could be formed via reactions such as a Grignard reaction with ethylene oxide followed by oxidation or a Heck coupling with ethylene glycol.

C(sp³)-C(sp³) Bond Disconnection: Disconnecting the C-C bond of the ethyl group leads to a 4-cyanobenzyl synthon and a C₁ synthon. A plausible forward reaction would be the reaction of the 4-cyanobenzylmagnesium bromide with formaldehyde.

Identifying these key disconnections simplifies the complex target into manageable precursors, forming the basis of a synthetic plan. bham.ac.ukprinceton.edu

Functional Group Interconversion (FGI) in Retrosynthetic Design

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. solubilityofthings.comfiveable.meslideshare.net FGI is a crucial tactic in retrosynthesis as it allows for greater flexibility in planning. imperial.ac.uk

In the context of this compound, FGI can be applied to both the hydroxyl and nitrile groups:

Hydroxyethyl Group: The primary alcohol can be retrosynthetically derived from other functional groups. For instance, it can be viewed as the reduced form of an aldehyde (4-formylbenzonitrile) or a carboxylic acid derivative (methyl 4-cyanobenzoate). This FGI (Alcohol ↔ Aldehyde/Ester) opens up pathways involving reduction reactions in the forward synthesis.

Nitrile Group: The nitrile group itself can be the product of an FGI. A common precursor is a primary amide, which can be dehydrated. Another important FGI is the conversion of a primary aromatic amine (aniline derivative) to a nitrile via a diazonium salt in the Sandmeyer reaction. This allows disconnection to a more accessible amino-substituted precursor.

Table 2: Key Functional Group Interconversions (FGI) in the Retrosynthesis of this compound

| Target Functional Group | Precursor Functional Group | Forward Reaction Type | Example Reagents for Forward Synthesis |

|---|---|---|---|

| -CH₂CH₂OH | -CH₂CHO | Reduction | NaBH₄ |

| -CH₂CH₂OH | -CH₂CO₂R | Reduction | LiAlH₄ |

| -CN | -CONH₂ | Dehydration | P₂O₅, SOCl₂ |

| -CN | -NH₂ (via -N₂⁺) | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN |

| -CN | -CHO | Oximation then Dehydration | 1. NH₂OH; 2. Acetic anhydride (B1165640) |

Computational Approaches to Retrosynthesis Planning

Modern organic synthesis is increasingly supported by computational tools that can automate and enhance retrosynthesis planning. synthiaonline.com These computer-aided synthesis planning (CASP) programs use vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. nih.govmit.edu

For a molecule like this compound, a CASP tool would analyze the structure and identify potential disconnections based on known chemical transforms. The software can evaluate multiple pathways simultaneously, scoring them based on factors like step count, cost of starting materials, and predicted reaction yields. Machine learning and reinforcement learning algorithms are being integrated into these tools, allowing them to learn from existing chemical literature and even propose novel, non-obvious synthetic strategies. arxiv.orgchemrxiv.org This approach can accelerate the discovery of efficient and robust synthetic routes for complex molecules and their derivatives. synthiaonline.com

Table 3: Selected Computational Tools for Retrosynthesis Planning

| Tool Name | Developer/Affiliation | Key Approach | Features |

|---|---|---|---|

| ASKCOS | MIT (Coley Group) | Template-based, MCTS | Open-source, predicts reaction outcomes, suggests conditions mit.edu |

| SynRoute | N/A | Template-based with ML classifiers | Uses a smaller set of general templates, integrates literature databases nih.gov |

| PDVN | Microsoft Research, et al. | Reinforcement Learning | Optimizes for complete routes, aims for shorter pathways arxiv.org |

| **Retro*** | N/A | A* search algorithm | Efficiently searches for pathways, considers reaction cost and synthesizability |

Exploration of Novel Synthetic Techniques for Benzonitrile Scaffolds

The synthesis of complex molecular architectures from simple, readily available starting materials is a cornerstone of modern organic chemistry. For scaffolds such as this compound, which possess multiple functional groups, the exploration of novel synthetic techniques is crucial for accessing a wide range of derivatives with potential applications in medicinal chemistry and materials science. Advanced methodologies like diversity-oriented synthesis (DOS) and multi-component reactions (MCRs) have emerged as powerful strategies for the rapid generation of molecular complexity and structural diversity from a common benzonitrile core.

Applications of Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of a wide range of structurally diverse small molecules. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on producing a single, specific molecule, DOS aims to populate chemical space with a variety of distinct molecular scaffolds. cam.ac.uk This approach is particularly valuable in drug discovery and chemical biology for identifying novel compounds that can modulate biological pathways. cam.ac.uk

The core principle of DOS involves designing synthetic pathways that can diverge to produce a multitude of different molecular skeletons from a common starting material or a small set of building blocks. mskcc.org Key strategies in DOS include:

Appendage Diversity: Varying the peripheral groups (R-groups) around a central, constant molecular scaffold. cam.ac.uk

Stereochemical Diversity: Creating all possible stereoisomers of a molecule. cam.ac.uk

Scaffold Diversity: Generating different core ring structures, which is considered the most impactful way to achieve functional diversity. cam.ac.ukwhiterose.ac.uk

The this compound framework is an excellent candidate for DOS. The hydroxyl and nitrile groups, along with the aromatic ring, provide multiple points for chemical modification. A DOS approach could utilize this scaffold as a starting point in a "build/couple/pair" strategy to generate a library of compounds with significant scaffold diversity. For instance, the hydroxyl group can be used as a handle for various coupling reactions, while the benzonitrile ring can undergo cyclization reactions to form more complex polycyclic structures. This allows for the systematic exploration of the chemical space surrounding the initial scaffold, leading to the discovery of molecules with novel properties.

Table 1: Illustrative Diversity-Oriented Synthesis Approach from a Benzonitrile Scaffold This table presents a conceptual illustration of how different reaction pathways in a DOS strategy can lead to diverse molecular scaffolds from a common benzonitrile-containing intermediate.

| Starting Scaffold | Reaction Pathway | Resulting Core Scaffold | Appendage Variation Points |

| 4-Formylbenzonitrile | Pictet-Spengler Reaction | Tetrahydro-β-carboline | R1 (from tryptamine), R2 (aromatic ring) |

| 4-Formylbenzonitrile | Hantzsch Dihydropyridine Synthesis | Dihydropyridine | R1, R2 (from β-ketoester), R3 (from ammonia (B1221849) source) |

| 4-(2-Aminoethyl)benzonitrile | Ugi Reaction followed by Intramolecular Cyclization | Diketopiperazine | R1 (from aldehyde), R2 (from isocyanide), R3 (from carboxylic acid) |

| This compound | Mitsunobu Reaction followed by Ring-Closing Metathesis | Macrocycle | R1 (coupled alcohol), Size of macrocyclic ring |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. tcichemicals.comresearchgate.net These reactions are powerful tools within a DOS framework for achieving structural elaboration and creating large libraries of compounds.

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. walisongo.ac.idacs.org

The Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is notable for its ability to create a new stereocenter and introduce two different side chains in a single step. broadinstitute.org

The Ugi Reaction: This is a four-component reaction that brings together a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The Ugi reaction offers even greater potential for diversity, as four independent starting materials can be varied to generate a vast number of products. nih.gov

For the structural elaboration of a this compound derivative, a precursor such as 4-formylbenzonitrile can be employed as the carbonyl component in these MCRs. By systematically varying the other reactants (carboxylic acids, isocyanides, and amines for the Ugi reaction), a library of complex derivatives can be synthesized, each featuring the core benzonitrile motif but with highly diverse appendages. This strategy allows for the efficient exploration of structure-activity relationships in drug discovery programs. The products of these reactions can serve as intermediates for further transformations, leading to even more complex heterocyclic systems. researchgate.net

Table 2: Examples of Multi-Component Reactions for Benzonitrile Elaboration This table shows how varying the inputs for the Passerini and Ugi reactions, using 4-formylbenzonitrile as the constant aldehyde component, can lead to structurally diverse products.

| Reaction Type | Aldehyde Component | Carboxylic Acid | Isocyanide | Amine (for Ugi) | Resulting Product Structure |

| Passerini | 4-Formylbenzonitrile | Acetic Acid | Cyclohexyl Isocyanide | N/A | α-acetoxy-N-cyclohexyl-(4-cyanophenyl)acetamide |

| Passerini | 4-Formylbenzonitrile | Benzoic Acid | tert-Butyl Isocyanide | N/A | α-benzoyloxy-N-tert-butyl-(4-cyanophenyl)acetamide |

| Ugi | 4-Formylbenzonitrile | Acetic Acid | Cyclohexyl Isocyanide | Benzylamine (B48309) | 2-(4-cyanophenyl)-2-(N-cyclohexylacetamido)-N-benzylacetamide |

| Ugi | 4-Formylbenzonitrile | Propionic Acid | tert-Butyl Isocyanide | Aniline | 2-(4-cyanophenyl)-2-(N-tert-butylpropionamido)-N-phenylacetamide |

Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations Involving 4 2 Hydroxyethyl Benzonitrile

Mechanistic Studies of the Nitrile Group Reactivity

The benzonitrile (B105546) moiety of 4-(2-Hydroxyethyl)benzonitrile is a versatile functional group. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of transformations.

The electrophilic nature of the nitrile carbon makes it a target for nucleophilic attack. wikipedia.org This fundamental reactivity underpins many transformations of the nitrile group. The reaction is initiated by the addition of a nucleophile to the carbon atom of the cyano group, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the conditions.

The reactivity of the nitrile group can be modulated by the electronic properties of substituents on the aromatic ring. nih.gov Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, promoting nucleophilic attack, while electron-donating groups have the opposite effect. nih.govnih.gov The 2-hydroxyethyl group in the para position of this compound is generally considered a weak electron-donating group, which slightly deactivates the nitrile towards nucleophilic addition compared to unsubstituted benzonitrile.

Common nucleophilic addition reactions include:

Hydrolysis: Under acidic or basic conditions, water acts as a nucleophile, leading to the formation of a carboxamide and subsequently a carboxylic acid. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Reduction: Hydride reagents, such as lithium aluminum hydride (LiAlH₄), add to the nitrile to produce primary amines. chemistrysteps.com

A specialized example of nucleophilic addition is the Ritter reaction, where the nitrile itself acts as a nucleophile via its nitrogen lone pair, attacking a carbocation generated from an alcohol or alkene in the presence of a strong acid. chemistrysteps.com This is followed by the addition of water to the activated nitrile, ultimately forming an N-substituted amide.

The Pinner reaction is a classic method for converting nitriles into imino esters (also known as Pinner salts) through reaction with an alcohol under acidic conditions, typically with anhydrous HCl. organic-chemistry.orgwikipedia.org The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. nih.gov This activated intermediate is then attacked by the alcohol nucleophile.

The resulting Pinner salts are versatile intermediates that can be hydrolyzed to esters, reacted with amines to form amidines, or treated with excess alcohol to yield orthoesters. wikipedia.org

A modern variation of this reaction employs Lewis acids, such as trimethylsilyl (B98337) triflate (TMSOTf), to promote the reaction between nitriles and alcohols to form carboxylic esters directly. nih.gov This method has been shown to be highly chemoselective. For instance, in a molecule containing both an aliphatic and a phenolic hydroxyl group, such as 4-(2-hydroxyethyl)phenol, the reaction occurs exclusively at the aliphatic alcohol. nih.gov This selectivity suggests that for a molecule like this compound, intermolecular Pinner-type reactions with external alcohols would preferentially yield an ester at the hydroxyethyl (B10761427) side chain rather than involving the nitrile group, unless the reaction is designed to be intramolecular or conditions are forced.

The catalytic hydrogenation of aromatic nitriles is a widely used industrial process for the synthesis of primary amines. rsc.org This reaction is typically carried out using heterogeneous catalysts based on transition metals like nickel, cobalt, palladium, or platinum. bme.hu

The generally accepted mechanism for nitrile hydrogenation is a consecutive reaction sequence. acs.orgresearchgate.net First, the nitrile is reduced to an intermediate imine. This imine is then further hydrogenated to the corresponding primary amine.

R-C≡N + H₂ → [R-CH=NH] → R-CH₂-NH₂

A critical challenge in nitrile hydrogenation is controlling selectivity. The intermediate imine can react with the primary amine product to form a secondary amine, which can be further hydrogenated. rsc.org To suppress the formation of these secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849) or in a solvent like an ammonia-methanol solution. chemrxiv.org

The choice of catalyst and reaction conditions significantly impacts the reaction outcome. bme.hu For example, palladium-on-carbon (Pd/C) catalysts are effective for the hydrogenation of aromatic nitriles to primary amines, though they can also promote a subsequent hydrogenolysis step, cleaving the C-N bond to form toluene (B28343) and ammonia from benzylamine (B48309). acs.orgresearchgate.net Non-noble metal catalysts, such as carbon-coated nickel-based systems (Ni/NiO@C), have been developed as cost-effective and stable alternatives, demonstrating high conversion rates and selectivity for primary amines under relatively mild conditions. chemrxiv.orgrsc.org

| Catalyst | Substrate Example | Conditions | Conversion (%) | Primary Amine Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ni/NiO@C | Benzonitrile | 120 °C, 10 bar H₂, 4 h | >99 | >99 | chemrxiv.orgrsc.org |

| 5 wt% Pd/C | Benzonitrile | Liquid Phase, Autoclave | - | High, but hydrogenolysis to toluene observed | researchgate.net |

| 10% Pt/C | Benzonitrile | - | Complete | High | researchgate.net |

| 70% Co/SiO₂ | 3,4-dimethoxybenzyl cyanide | 80 °C, 80 bar, NH₃ | - | Selective to primary amine | bme.hu |

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles. wikipedia.orgresearchgate.net

Nitrile oxides are generally unstable and are typically generated in situ. researchgate.net They are not formed by the direct oxidation of the parent nitrile. Common methods for their generation include the dehydration of primary nitroalkanes or the base-induced elimination of hydrogen chloride from hydroximoyl chlorides (chlorooximes), which are themselves prepared from aldoximes. wikipedia.orgchemtube3d.com For this compound, this would involve a two-step process: conversion to the corresponding aldoxime, followed by treatment with an oxidizing agent like chlorine and then a base. chemtube3d.com

Once generated, the nitrile oxide derived from this compound could react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition. The regiochemistry of this reaction is governed by electronic factors; Density Functional Theory (DFT) studies on the cycloaddition of benzonitrile N-oxide show that the reaction proceeds via a polar, one-step mechanism. mdpi.com The interaction between the nitrile oxide as the nucleophilic component and an electron-deficient alkene as the electrophilic component is a favored pathway. mdpi.com

Transformations of the Hydroxyethyl Side Chain

The primary alcohol of the hydroxyethyl group is a key site for chemical modification, allowing for the introduction of new functional groups through esterification and etherification.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. The Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol catalyzed by a strong acid (like H₂SO₄ or p-toluenesulfonic acid), is a fundamental method. mdpi.commasterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid to activate the carbonyl group for nucleophilic attack by the alcohol. mdpi.com The reaction is an equilibrium, and it can be driven to completion by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.com

More advanced protocols offer milder conditions and improved yields. For example, solid acid catalysts, such as the cation-exchange resin Dowex H+, can be used. This approach simplifies product isolation and allows for catalyst reuse, making the process more environmentally friendly. The addition of sodium iodide (NaI) can further enhance the reaction rate. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often requires excess alcohol or water removal. | mdpi.commasterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Mild conditions, suitable for sensitive substrates. | - |

| Acylation with Acyl Chlorides/Anhydrides | Acyl Chloride or Anhydride (B1165640), Alcohol, Base (e.g., Pyridine) | High-yielding and generally not reversible. | - |

| Dowex H+/NaI Catalysis | Carboxylic Acid, Alcohol, Dowex H+, NaI | Heterogeneous catalysis, reusable catalyst, environmentally friendly. | nih.gov |

Etherification involves the formation of an ether linkage (R-O-R'). The Williamson ether synthesis is a cornerstone method, involving the reaction of an alkoxide with a primary alkyl halide. For this compound, this would first require deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the desired ether.

Other etherification methods include acid-catalyzed dehydration of alcohols (typically for symmetrical ethers and requiring harsh conditions) and alkoxymercuration-demercuration for the addition of alcohols to alkenes. For a substrate like this compound, the Williamson synthesis provides a versatile and controlled route to a wide range of ethers.

Selective Oxidation and Reduction Methodologies

The presence of both a nitrile and a hydroxyl group in this compound necessitates the use of selective reagents to target one functional group over the other.

Selective Oxidation: The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 4-cyanobenzaldehyde, or the carboxylic acid, 4-cyanobenzoic acid, using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the conversion of primary alcohols to aldehydes, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid. Photocatalytic oxidation methods, which can offer milder reaction conditions, have also been explored for the oxidation of benzonitrile derivatives.

Selective Reduction: The reduction of this compound can be directed towards either the nitrile group or the aromatic ring. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. For instance, benzonitrile can be reduced to benzylamine using catalysts like palladium on carbon (Pd/C) or cobalt nanoparticles under a hydrogen atmosphere. The selectivity of these reactions can be influenced by the catalyst, solvent, and reaction conditions. For example, cobalt-based catalysts have shown high selectivity for the formation of primary amines from benzonitriles. To preserve the hydroxyl group, reaction conditions would need to be carefully controlled. Conversely, reduction of the aromatic ring would require more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. Photocatalytic methods have also been developed for the reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide.

Halogenation and Controlled Elimination Reactions (e.g., to 4-(2-bromo-ethyl)-benzonitrile)

The hydroxyl group of this compound can be readily converted into a good leaving group, such as a halide, to facilitate subsequent elimination or substitution reactions.

A common transformation is the synthesis of 4-(2-bromoethyl)benzonitrile (B1338092). This can be achieved by treating this compound with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first protonated or activated by the reagent, followed by the displacement by a bromide ion.

Once formed, 4-(2-bromoethyl)benzonitrile can undergo a controlled elimination reaction to yield 4-vinylbenzonitrile. This reaction is typically promoted by a non-nucleophilic base, such as potassium tert-butoxide, which abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond through an E2 mechanism. The efficiency and regioselectivity of the elimination are dependent on the base strength and steric factors. Nitrile-forming elimination reactions have been studied extensively, with the mechanism (E2 vs. E1cb) being influenced by the substrate, base, and solvent.

Strategic Cross-Coupling and Radical Reactions

The aromatic ring of benzonitrile derivatives, particularly when functionalized with a halide, is a versatile platform for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling and radical reactions. To participate in these reactions, this compound would first need to be converted to a halo-benzonitrile derivative.

Carbon-Carbon Bond Formation in Benzonitrile Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. Key examples applicable to benzonitrile derivatives include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, 4-bromobenzonitrile (B114466) can be coupled with various boronic acids to form biaryl compounds. This methodology is widely used due to its high functional group tolerance and relatively mild reaction conditions.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemistryviews.orgresearchgate.net This reaction is particularly useful for the synthesis of styrenic compounds and follows a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net It is a highly efficient method for the synthesis of arylalkynes. The reaction mechanism involves separate catalytic cycles for palladium and copper.

The following table summarizes representative conditions for these C-C bond-forming reactions on benzonitrile derivatives.

| Reaction Name | Substrates | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | Biphenyl derivative |

| Heck Reaction | 4-Iodobenzonitrile, Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | Stilbene derivative |

| Sonogashira Coupling | 4-Iodobenzonitrile, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Diphenylacetylene derivative |

Carbon-Heteroatom Bond Formation through Coupled Reactions

The formation of carbon-heteroatom bonds is crucial in the synthesis of many pharmaceuticals and functional materials. For benzonitrile derivatives, palladium- and copper-catalyzed reactions are prominent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a strong base. rsc.orgresearchgate.net The reaction has seen significant development with various generations of phosphine (B1218219) ligands that allow for the coupling of a wide range of amines and aryl halides under increasingly mild conditions.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O, C-N, and C-S bonds. For example, the Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. While historically requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

The table below provides an overview of typical conditions for these C-Heteroatom bond-forming reactions.

| Reaction Name | Substrates | Catalyst System | Base | Solvent | Product Type |

| Buchwald-Hartwig Amination | 4-Bromobenzonitrile, Aniline | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | Diphenylamine derivative |

| Ullmann Ether Synthesis | 4-Iodobenzonitrile, Phenol | CuI, 1,10-Phenanthroline | K₂CO₃ | DMF | Diphenyl ether derivative |

Radical Reactions: Radical cyclization reactions offer a powerful method for the construction of cyclic structures. These reactions proceed through radical intermediates and are known for their high efficiency in forming five- and six-membered rings. While specific examples involving this compound are not prevalent in the literature, the general principles of radical cyclization could be applied to suitably functionalized derivatives. For instance, a derivative with an appropriately placed radical precursor and an acceptor, such as a double or triple bond, could undergo intramolecular cyclization. Photocatalysis has emerged as a mild and efficient way to generate radicals and has been applied to the synthesis and transformation of benzonitriles.

Strategic Derivatization and Functionalization Approaches of 4 2 Hydroxyethyl Benzonitrile

Targeted Halogenation of the Hydroxyethyl (B10761427) and Benzonitrile (B105546) Moieties

The selective halogenation of either the aliphatic hydroxyethyl side chain or the aromatic benzonitrile core represents a primary strategy for introducing new functionalities.

The hydroxyl group of the ethyl side chain can be readily converted into a halogen, transforming it into a reactive handle for subsequent nucleophilic substitution reactions. A common and direct application is the conversion of 4-(2-Hydroxyethyl)benzonitrile to 4-(2-bromo-ethyl)-benzonitrile. cenmed.com This transformation is typically achieved using standard halogenating agents that react with primary alcohols. The resulting bromo-derivative is a valuable intermediate for further synthetic modifications.

Common reagents for the conversion of primary alcohols to alkyl halides are summarized in the table below.

| Reagent(s) | Resulting Halide | Typical Conditions |

| PBr₃ (Phosphorus tribromide) | Alkyl Bromide | Ether or THF, 0 °C to reflux |

| SOCl₂ (Thionyl chloride) | Alkyl Chloride | Often with pyridine, reflux |

| CBr₄ / PPh₃ (Appel reaction) | Alkyl Bromide | Dichloromethane, 0 °C to room temp |

| HCl (conc.) / ZnCl₂ (Lucas reagent) | Alkyl Chloride | Heat |

In contrast, halogenation of the benzonitrile aromatic ring occurs via an electrophilic aromatic substitution (EAS) mechanism. This reaction requires a Lewis acid catalyst, such as FeX₃ (where X is Cl or Br), to generate a potent electrophile (X⁺) that can attack the electron-rich aromatic ring. uci.edumasterorganicchemistry.com The regioselectivity of this substitution is governed by the directing effects of the existing substituents, which is discussed in section 4.3.1.

Functional Group Modifications on the Hydroxyl Group

The hydroxyl group is a key functional handle, offering avenues for protection, activation, and conjugation. researchgate.net Its polarity and ability to form hydrogen bonds are significant, and its reactivity allows for the synthesis of esters and ethers.

Development of Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites. This is achieved by converting it into a stable, non-reactive "protecting group" that can be cleanly removed later. harvard.edu The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the mildness of the conditions required for its eventual removal.

Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and esters.

| Protecting Group Class | Example Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| Silyl Ethers | Trimethylsilyl (B98337) | TMS | TMSCl, Imidazole | Mild acid (e.g., AcOH) or Fluoride source (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) | |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | Fluoride source (e.g., TBAF) | |

| Esters | Acetate | Ac | Acetic anhydride (B1165640), Pyridine | Mild base (e.g., Na₂CO₃) or acid |

| Ethers | Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| 4-Methoxybenzyl | PMB | PMB-Cl, Base (e.g., NaH) | Oxidative cleavage (e.g., DDQ) | |

| Acetals | Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst | Aqueous acid (e.g., HCl) |

Conjugation Chemistry via the Hydroxyl Functionality

The hydroxyl group serves as an excellent point for conjugation, allowing this compound to be linked to other molecules or scaffolds. This is primarily achieved through the formation of ether or ester linkages.

Etherification: In the presence of a strong base (like sodium hydride, NaH), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide or other electrophile in a Williamson ether synthesis to form an ether bond.

Esterification: The hydroxyl group can react with a carboxylic acid, acid chloride, or acid anhydride to form an ester. The Fischer esterification, which involves heating with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, reaction with a more reactive acid chloride or anhydride, often in the presence of a base like pyridine, provides a more efficient route to the ester product.

These conjugation strategies are fundamental in medicinal chemistry and materials science for modifying the properties of a parent molecule.

Site-Specific Modifications of the Benzonitrile Aromatic Ring

Modifying the aromatic ring itself allows for the introduction of new substituents that can profoundly alter the molecule's electronic and steric properties. The outcomes of these reactions are dictated by the directing effects of the cyano and hydroxyethyl groups already present on the ring.

Electrophilic Aromatic Substitution (EAS) in Benzonitrile Systems

Electrophilic aromatic substitution is the principal pathway for functionalizing the benzene (B151609) ring. libretexts.org The reaction proceeds in two steps: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The regiochemical outcome of EAS on this compound is determined by the combined electronic effects of the two substituents.

Cyano Group (-CN): This group is strongly electron-withdrawing due to both induction and resonance. It deactivates the ring towards electrophilic attack, making reactions slower than with benzene. It is a meta-director, as the resonance structures of the arenium ion intermediate show that positive charge is placed ortho and para to the point of attack. Placing this positive charge adjacent to the electron-withdrawing cyano group is highly destabilizing, thus favoring attack at the meta position. uci.edu

Hydroxyethyl Group (-CH₂CH₂OH): This group is considered a substituted alkyl group. Alkyl groups are weakly electron-donating through induction and hyperconjugation. Therefore, the hydroxyethyl group is a weak activator and an ortho, para-director. uci.edu

When both groups are present, their directing effects must be considered. The weakly activating ortho, para-directing hydroxyethyl group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The strongly deactivating meta-directing cyano group will direct to the same positions (positions 3 and 5, which are meta to the cyano group). Since both groups direct the incoming electrophile to the same carbons, substitution is strongly favored at the positions ortho to the hydroxyethyl group and meta to the nitrile.

| Common EAS Reactions | Reagents | Typical Electrophile |

| Halogenation | Br₂ / FeBr₃ | Br⁺ |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ |

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution is less common than EAS and requires specific conditions. libretexts.org For an NAS reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups and must contain a good leaving group (typically a halide). libretexts.orgchemistrysteps.com

The standard this compound does not have a leaving group on the aromatic ring and thus cannot undergo NAS directly. However, if a halogen were introduced onto the ring (e.g., via EAS), the resulting halo-benzonitrile derivative could potentially undergo NAS.

The mechanism generally proceeds via an addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. harvard.edu The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which is a stabilizing interaction. libretexts.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For this to be effective, the electron-withdrawing group(s) must be positioned ortho or para to the leaving group to allow for direct resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.orgchemistrysteps.com In a hypothetical 3-halo-4-(2-hydroxyethyl)benzonitrile, the cyano group is para to the halo-substituent, which would strongly activate that position for nucleophilic attack.

Synthesis of Polyfunctionalized Benzonitrile Analogues

The strategic derivatization of this compound into polyfunctionalized analogues is a key area of research, leveraging the compound's inherent reactivity at both the hydroxyl and nitrile moieties. A prominent approach involves a multi-step synthesis that introduces new functional groups, significantly expanding the molecular complexity and potential applications of the parent molecule.

A key strategy for producing polyfunctionalized benzonitrile analogues from this compound involves a two-step process. The initial step is the conversion of the hydroxyl group into a more reactive leaving group, followed by a nucleophilic substitution to introduce a new functional moiety. This methodology allows for the incorporation of a variety of functional groups, leading to a diverse range of polyfunctionalized benzonitrile derivatives.

One illustrative example of this strategy is the synthesis of 4-(2-(1H-1,2,4-triazol-1-yl)ethyl)benzonitrile. This process begins with the conversion of the starting material, this compound, into the intermediate, 4-(2-bromoethyl)benzonitrile (B1338092). cenmed.com This transformation is a critical activation step, preparing the molecule for subsequent functionalization.

Following the formation of the bromo-intermediate, a nucleophilic substitution reaction is carried out. While direct literature for the reaction of 4-(2-bromoethyl)benzonitrile with 1,2,4-triazole (B32235) is not extensively detailed, analogous reactions with similar substrates, such as α-bromo-4-tolunitrile, are well-documented in the synthesis of pharmaceutically active compounds like Letrozole. google.comgoogle.com In these related syntheses, the sodium salt of 1,2,4-triazole is reacted with the brominated benzonitrile derivative in a suitable solvent, such as dimethylformamide (DMF), to yield the corresponding triazolyl-benzonitrile product. google.com This reaction introduces a nitrogen-rich heterocyclic ring, thereby creating a polyfunctionalized benzonitrile analogue with distinct chemical properties.

The following table outlines the key steps and reagents involved in this synthetic approach.

This synthetic route highlights the utility of this compound as a versatile starting material for accessing more complex, polyfunctionalized molecules. The ability to sequentially modify the different functional groups present in the molecule opens up avenues for the creation of a wide array of novel benzonitrile analogues with potential applications in various fields of chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Hydroxyethyl Benzonitrile and Its Congeners

Comprehensive Vibrational Spectroscopy Investigations

The FTIR spectrum of 4-(2-Hydroxyethyl)benzonitrile is characterized by a series of distinct absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The analysis of these bands provides a molecular fingerprint, confirming the presence of the hydroxyl, ethyl, nitrile, and phenyl groups.

A key feature in the FTIR spectrum is the broad absorption band typically observed in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. The aromatic C-H stretching vibrations give rise to sharp bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl group (-CH₂-CH₂-) are expected to appear as strong absorptions in the 3000-2850 cm⁻¹ region.

One of the most characteristic vibrations is that of the nitrile (C≡N) group. The C≡N stretching vibration in aromatic nitriles typically appears as a sharp, intense band in the 2240-2220 cm⁻¹ region. The position and intensity of this band can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The "fingerprint" region of the spectrum, below 1600 cm⁻¹, contains a wealth of information. Aromatic C=C stretching vibrations are expected to produce several bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibration of the primary alcohol group typically results in a strong band in the 1075-1000 cm⁻¹ range. Additionally, various in-plane and out-of-plane bending vibrations for C-H and C-C bonds of the aromatic ring and the ethyl group populate this region, providing further structural confirmation.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3350 (broad) | ν(O-H) | O-H stretching (hydrogen-bonded) |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 3000-2850 | ν(C-H) | Aliphatic C-H stretching |

| 2240-2220 | ν(C≡N) | Nitrile C≡N stretching |

| 1600-1450 | ν(C=C) | Aromatic C=C ring stretching |

| ~1410 | δ(CH₂) | CH₂ scissoring |

| 1075-1000 | ν(C-O) | Primary alcohol C-O stretching |

Note: The values presented are characteristic ranges and may vary slightly based on the specific experimental conditions.

Complementing the FTIR data, FT-Raman spectroscopy provides further insights into the vibrational modes of this compound. Due to different selection rules, Raman spectroscopy often highlights non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

The C≡N stretching vibration, which is strong in the FTIR spectrum, also typically gives a strong and sharp signal in the FT-Raman spectrum around 2230 cm⁻¹. This makes it a useful diagnostic peak in both techniques. The aromatic ring vibrations are particularly prominent in the Raman spectrum. The symmetric "ring breathing" mode of the para-substituted benzene ring is expected to be a very strong band, often appearing near 1600 cm⁻¹ and around 800-850 cm⁻¹.

Aromatic C-H stretching vibrations are also observed in the 3100-3000 cm⁻¹ region. In contrast to FTIR, the O-H stretching vibration is typically a weak and broad band in the Raman spectrum of hydrogen-bonded alcohols. The aliphatic C-H stretching modes of the ethyl group are also readily observed in the 3000-2850 cm⁻¹ region.

Table 2: Key FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 3000-2850 | ν(C-H) | Aliphatic C-H stretching |

| ~2230 | ν(C≡N) | Nitrile C≡N stretching (strong, sharp) |

| ~1605 | ν(C=C) | Aromatic ring stretching |

| ~1000 | ν(C-C) | Aromatic ring breathing (symmetric) |

Note: The values presented are characteristic ranges and may vary slightly based on the specific experimental conditions.

A normal coordinate analysis (NCA) can be performed to provide a more detailed and quantitative assignment of the observed vibrational bands to specific molecular motions. This computational method correlates the experimental frequencies from FTIR and FT-Raman spectra with theoretical vibrational modes calculated based on the molecule's geometry and force field.

For benzonitrile (B105546) and its derivatives, NCA confirms that the C≡N stretching vibration, experimentally observed around 2230 cm⁻¹, is a highly localized mode with minimal coupling to other vibrations. This makes it an excellent "group frequency" for identifying the nitrile functional group.

The analysis of the aromatic ring vibrations is more complex due to the coupling between C-C stretching, C-H in-plane bending, and ring breathing modes. However, NCA allows for the confident assignment of these coupled vibrations. For a para-substituted benzene derivative like this compound, specific modes corresponding to the stretching and bending of the C-substituent bonds can also be identified.

The vibrational modes of the hydroxyethyl (B10761427) side chain can also be assigned through NCA. These include the C-C stretching of the ethyl backbone, various CH₂ wagging, twisting, and rocking modes, and the C-O stretching and O-H bending vibrations. The analysis often reveals some degree of coupling between the side chain and the aromatic ring vibrations, particularly for the C-C bond connecting the ethyl group to the ring.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are primarily determined by the π-electron system of the benzonitrile moiety. UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of the molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring. Like benzene and its derivatives, it should exhibit absorptions corresponding to π → π* transitions.

Benzene itself shows a very strong absorption band (the E₂ band) around 204 nm and a weaker, structured band (the B band) around 256 nm. In benzonitrile, the nitrile group acts as a chromophore and perturbs the electronic structure of the benzene ring. This typically results in a red shift (a shift to longer wavelengths) of these absorption bands. The primary absorption band for benzonitrile is observed around 224 nm, with a weaker secondary band around 271 nm.

The presence of the 2-hydroxyethyl group at the para position is expected to have a relatively small effect on the position of these absorption maxima (λmax). As an alkyl group with a hydroxyl substituent, it is not a strong auxochrome and does not significantly extend the conjugation of the π-system. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of benzonitrile, with π → π* transitions being the dominant feature. The solvent can also influence the position of the absorption bands, with polar solvents potentially causing slight shifts in λmax due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Approximate λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~224 | π → π* | Benzonitrile Ring |

Note: These are approximate values based on the parent compound, benzonitrile. Actual values may vary depending on the solvent and experimental conditions.

While many simple aromatic compounds exhibit fluorescence, the emission properties of benzonitrile derivatives can be complex. Benzonitrile itself is weakly fluorescent. The introduction of substituents can significantly alter the photophysical properties, including the fluorescence quantum yield and the position of the emission spectrum.

For this compound, the potential for fluorescence exists due to the aromatic chromophore. Upon excitation into its π→π* absorption bands, the molecule is promoted to an excited electronic state. From this state, it can relax back to the ground state via radiative (fluorescence) or non-radiative pathways.

The nature of the substituent and the solvent environment play crucial roles in determining the fluorescence behavior. The hydroxyethyl group is not expected to induce strong intramolecular charge transfer (ICT), a phenomenon that can lead to dual fluorescence in some aminobenzonitriles. However, the hydroxyl group can participate in hydrogen bonding with protic solvents, which can influence the excited-state dynamics and potentially affect the fluorescence quantum yield and emission wavelength.

Detailed fluorescence studies would involve measuring the emission spectrum by exciting the molecule at its absorption maximum and determining the fluorescence quantum yield relative to a known standard. Such studies would provide valuable information on the de-excitation pathways of the excited state and how they are influenced by the molecular structure and environment. Without specific experimental data, it is anticipated that this compound would be a weakly fluorescent compound, with emission in the UV or near-UV region, characteristic of simple substituted benzenes.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial data on the chemical environment of nuclei, multidimensional techniques offer deeper insights into the molecular framework by revealing through-bond and through-space correlations between atoms.

Standard ¹H NMR spectroscopy provides information on the chemical shift and multiplicity of protons, offering clues to their electronic environment and neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (CH₂) groups of the ethyl chain, and the hydroxyl (OH) proton.

The aromatic region would typically display a pair of doublets characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The protons closer to the electron-withdrawing nitrile group would appear at a lower field (higher ppm) than those closer to the electron-donating hydroxyethyl group. The two methylene groups would appear as triplets due to coupling with each other.

While specific experimental data for this compound is not widely published, the analysis of its congener, 4-(hydroxymethyl)benzonitrile, reveals characteristic signals. In this related compound, the aromatic protons appear as doublets at approximately 7.53 ppm and 7.38 ppm, and the methylene protons of the CH₂OH group show a singlet at 4.65 ppm. chemicalbook.com For this compound, the ethyl group protons would present a more complex pattern due to spin-spin coupling.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Ar-H (ortho to -CN) | 7.55 - 7.65 | Doublet (d) | ~8 Hz |

| Ar-H (ortho to -CH₂CH₂OH) | 7.30 - 7.40 | Doublet (d) | ~8 Hz |

| Ar-CH₂ -CH₂OH | 3.80 - 3.90 | Triplet (t) | ~7 Hz |

| Ar-CH₂-CH₂ OH | 2.85 - 2.95 | Triplet (t) | ~7 Hz |

Note: This is a predictive table based on standard chemical shift values and data from analogous structures.

Advanced techniques like Correlation Spectroscopy (COSY) would be used to confirm these assignments by showing correlation cross-peaks between the coupled methylene protons and, potentially, between the adjacent aromatic protons.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. In a standard broadband-decoupled spectrum of this compound, six distinct signals are expected: four for the aromatic carbons, one for the nitrile carbon, and two for the ethyl chain carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

DEPT-90: Shows only signals from CH carbons.

DEPT-135: Shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

For this compound, a DEPT-135 experiment would be particularly informative, showing two negative peaks for the two CH₂ groups and positive peaks for the aromatic CH carbons. The quaternary carbons (C1, C4, and the CN carbon) would be absent in the DEPT spectra but present in the standard ¹³C spectrum.

Expected ¹³C NMR and DEPT-135 Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| -C N (Nitrile) | 118 - 120 | Absent |

| Ar-C 1 (-CN attached) | 110 - 115 | Absent |

| Ar-C H (ortho to -CN) | 132 - 134 | Positive |

| Ar-C H (ortho to -CH₂CH₂OH) | 128 - 130 | Positive |

| Ar-C 4 (-CH₂CH₂OH attached) | 145 - 148 | Absent |

| Ar-CH₂ -CH₂OH | 62 - 65 | Negative |

Note: This is a predictive table based on standard chemical shift values.

Heteronuclear NMR techniques probe nuclei other than ¹H and ¹³C, providing specialized structural information. For specific derivatives of this compound, this can be highly valuable. For instance, if the hydroxyl group were functionalized to include a phosphorus-containing moiety (e.g., a phosphate (B84403) or phosphonate (B1237965) ester), Phosphorus-31 (³¹P) NMR would be employed.

A ³¹P NMR experiment would yield a spectrum with chemical shifts highly sensitive to the electronic environment and oxidation state of the phosphorus atom. This could confirm successful synthesis of a phosphorylated derivative and provide information about its structure and bonding. No such derivatives of this compound are commonly reported, but this technique remains a powerful option for the characterization of potential congeners designed for specific applications.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of atomic positions in the solid state. This allows for the unambiguous determination of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While a specific crystal structure for this compound (C₉H₉NO) has not been deposited in major crystallographic databases, analysis of its congeners and other benzonitrile derivatives establishes the type of data that would be obtained. nih.gov A successful crystallographic analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit.

From these data, key molecular geometry parameters can be determined. For example, in the crystal structure of a related compound, 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile, the C≡N bond length is typically found to be around 1.14 Å, and the C-C-C angles within the benzene ring are close to 120°, with slight distortions due to the substituents. The geometry of the hydroxyethyl side chain, including the C-C and C-O bond lengths and the C-C-O bond angle, would be precisely defined, confirming its conformation in the solid state.

Typical Crystallographic Data Obtainable

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (Å, °) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

The arrangement of molecules in a crystal, known as the crystal packing, is governed by intermolecular forces. For this compound, the primary and most influential of these is hydrogen bonding. The hydroxyl (-OH) group acts as a hydrogen bond donor, while the nitrogen atom of the nitrile (-C≡N) group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound. By providing mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential formulas that may have the same nominal mass. For this compound, HRMS is crucial for verifying the expected molecular formula of C₉H₉NO.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.org This method typically generates protonated molecules, [M+H]⁺, or other adducts with minimal in-source fragmentation, which is advantageous for clearly identifying the molecular ion. wikipedia.orgnih.gov The analysis is performed by dissolving the analyte in a suitable solvent and introducing it into the mass spectrometer's ion source, where a high voltage is applied to create a fine spray of charged droplets. nih.gov

In the positive ion mode, the ESI-MS spectrum of this compound is expected to be dominated by the protonated molecule [M+H]⁺ at an m/z corresponding to its monoisotopic mass plus the mass of a proton. Given the molecular formula C₉H₉NO, the exact mass is 147.0684 g/mol . uni.lu The high-resolution measurement of the [M+H]⁺ ion at m/z 148.0757 would confirm this elemental composition. uni.lu Additionally, adducts with common cations present in the solvent or as impurities, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are frequently observed and can further corroborate the molecular weight. uni.lu

Table 1: Predicted ESI-MS Adducts of this compound in Positive Ion Mode Data predicted based on the molecular formula C₉H₉NO. uni.lu

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.07570 |

| [M+NH₄]⁺ | [C₉H₁₃N₂O]⁺ | 165.10224 |

| [M+Na]⁺ | [C₉H₉NNaO]⁺ | 170.05764 |

| [M+K]⁺ | [C₉H₉KNO]⁺ | 186.03158 |

While ESI itself is a soft ionization method, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS). wikipedia.orgnih.gov In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas, leading to characteristic fragmentation patterns. rsc.orgrsc.org

The fragmentation pathways of this compound are dictated by its functional groups. Key expected fragmentation reactions include:

Neutral Loss of Water: The presence of the primary alcohol facilitates the facile elimination of a water molecule (H₂O, 18.0106 Da) from the protonated parent ion. This is a very common pathway for protonated alcohols and would result in a significant fragment ion [M+H-H₂O]⁺ at m/z 130.0651. uni.lu

Benzylic Cleavage: The bond between the two carbon atoms of the ethyl group is a benzylic bond. Cleavage of this bond is a favorable process that would lead to the formation of a stable cyanobenzyl cation or a tropylium-like ion, with the loss of a neutral CH₂OH fragment.

Nitrile Group Reduction: Under certain positive ion ESI-MS conditions, nitrile-containing compounds, including benzonitrile, have been observed to undergo reduction to their corresponding primary amines. nih.govresearchgate.net This could potentially lead to the in-source formation of an ion corresponding to the amine analog of the target molecule.

Table 2: Predicted Major MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 148.0757)

| Fragment Ion m/z | Proposed Formula | Proposed Fragmentation Pathway |

| 130.0651 | [C₉H₈N]⁺ | Neutral loss of H₂O from the parent ion |

| 116.0491 | [C₈H₆N]⁺ | Cleavage of the ethyl group with loss of CH₂OH |

| 103.0417 | [C₇H₅N]⁺ | Loss of the entire hydroxyethyl group (C₂H₄OH) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. ste-mart.com It is an essential method for assessing the purity of synthesized compounds like this compound and identifying any volatile impurities, such as residual starting materials or reaction by-products. ste-mart.comgcms.cz

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. tdi-bi.com The separated components then enter the mass spectrometer, where they are most commonly ionized by electron ionization (EI). ste-mart.com EI is a higher-energy "hard" ionization technique that causes extensive fragmentation, providing a characteristic mass spectrum that serves as a "fingerprint" for the compound and aids in its structural confirmation. The mass spectrum of benzonitrile itself is well-documented and can serve as a reference for the fragmentation of the core aromatic nitrile structure. nist.govnist.gov

For purity assessment, the total ion chromatogram (TIC) is analyzed. The peak corresponding to this compound should be the major component, and its peak area relative to the total area of all peaks provides a quantitative measure of its purity, which is often found to be around 95% from commercial suppliers. sigmaaldrich.com

A significant challenge in the GC analysis of this compound is the presence of the polar hydroxyl (-OH) group. This group can cause undesirable interactions with the GC column, leading to poor peak shape (tailing) and lower sensitivity. To overcome this, the compound is often chemically modified through derivatization to create a more volatile and less polar analogue. researchgate.net A common approach for hydroxyl-containing compounds is silylation, where the active hydrogen of the alcohol is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting TMS ether of this compound is significantly more volatile and exhibits improved chromatographic behavior. The GC-MS analysis of the derivatized product would show a shift to an earlier retention time and a mass spectrum corresponding to the TMS derivative, with a molecular ion (M⁺) peak at m/z 219, reflecting the addition of the TMS group (72 Da) in place of the hydroxyl proton.

Table 3: GC-MS Analysis Parameters and Derivatization Details

| Parameter | Description |

| Purpose | Purity assessment; Identification of volatile impurities and by-products. |

| Typical Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Underivatized Compound | May exhibit peak tailing due to the polar -OH group. |

| Derivatization Reaction | Silylation to form a trimethylsilyl (TMS) ether. |